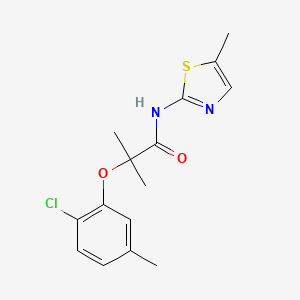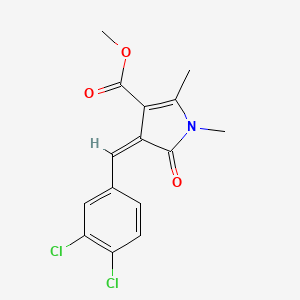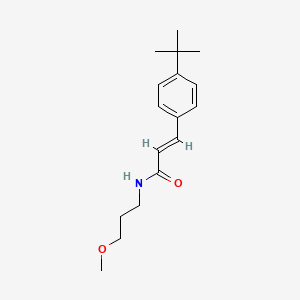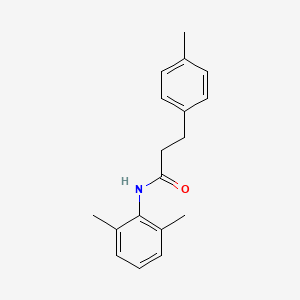
2-(2-chloro-5-methylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Vue d'ensemble
Description
The chemical compound 2-(2-chloro-5-methylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide, also known as CGP 7930, is a selective antagonist of the GABAB receptor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
2-(2-chloro-5-methylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide 7930 is a selective antagonist of the GABAB receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The GABAB receptor plays a key role in the modulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. 2-(2-chloro-5-methylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide 7930 binds to the GABAB receptor and prevents the activation of downstream signaling pathways, leading to a decrease in neuronal inhibition.
Biochemical and Physiological Effects:
2-(2-chloro-5-methylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide 7930 has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to reduce the release of glutamate, which may contribute to its anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chloro-5-methylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide 7930 has several advantages for lab experiments. It is highly selective for the GABAB receptor, which allows for the study of the specific effects of GABAB receptor blockade. It is also relatively stable and easy to handle in the laboratory. However, 2-(2-chloro-5-methylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide 7930 has some limitations for lab experiments. It has a relatively short duration of action, which may limit its usefulness in certain experiments. It is also relatively expensive, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for the study of 2-(2-chloro-5-methylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide 7930. One potential direction is the further exploration of its therapeutic potential in various neurological and psychiatric disorders. Another potential direction is the study of its effects on synaptic plasticity and learning and memory. Additionally, the development of more selective and potent GABAB receptor antagonists may lead to new insights into the role of the GABAB receptor in the central nervous system.
Applications De Recherche Scientifique
2-(2-chloro-5-methylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide 7930 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, anticonvulsant, and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of drug addiction, schizophrenia, and neuropathic pain.
Propriétés
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-9-5-6-11(16)12(7-9)20-15(3,4)13(19)18-14-17-8-10(2)21-14/h5-8H,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUYJBBDNLVTFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)(C)C(=O)NC2=NC=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-5-methylphenoxy)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4677619.png)

![1-(1-adamantyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4677625.png)


![1-butyl-5-methyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4677654.png)
![1-[(2,4-difluorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4677656.png)
![2-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B4677671.png)
![2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4677686.png)
![N-(4-chlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4677690.png)

![3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4677694.png)
![2-{[5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B4677703.png)
